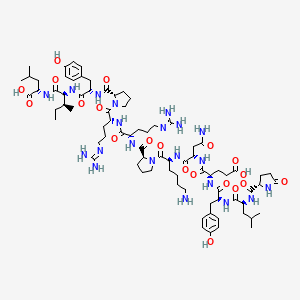

Neurotensin, arg(9)-

Description

Properties

CAS No. |

63770-62-7 |

|---|---|

Molecular Formula |

C78H121N21O20 |

Molecular Weight |

1672.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C78H121N21O20/c1-7-43(6)63(73(115)96-57(76(118)119)37-42(4)5)97-70(112)55(39-45-21-25-47(101)26-22-45)95-72(114)59-18-13-35-99(59)75(117)52(16-11-33-86-78(83)84)90-64(106)48(15-10-32-85-77(81)82)89-71(113)58-17-12-34-98(58)74(116)51(14-8-9-31-79)91-69(111)56(40-60(80)102)94-66(108)50(28-30-62(104)105)88-68(110)54(38-44-19-23-46(100)24-20-44)93-67(109)53(36-41(2)3)92-65(107)49-27-29-61(103)87-49/h19-26,41-43,48-59,63,100-101H,7-18,27-40,79H2,1-6H3,(H2,80,102)(H,87,103)(H,88,110)(H,89,113)(H,90,106)(H,91,111)(H,92,107)(H,93,109)(H,94,108)(H,95,114)(H,96,115)(H,97,112)(H,104,105)(H,118,119)(H4,81,82,85)(H4,83,84,86)/t43-,48-,49-,50-,51-,52+,53-,54-,55-,56-,57-,58-,59-,63-/m0/s1 |

InChI Key |

PCJGZPGTCUMMOT-NOEGPRPMSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5 |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 |

Origin of Product |

United States |

Molecular and Structural Characteristics of Neurotensin and Its Active Fragments

Primary Amino Acid Sequence of Neurotensin (B549771)

Neurotensin is a 13-amino acid peptide with the following sequence: pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH. nih.govwikipedia.org It is synthesized as part of a larger precursor protein, which also contains the related neuropeptide neuromedin N. wikipedia.org The biological activity of neurotensin is primarily attributed to its C-terminal region. wikipedia.org

Table 1: Primary Amino Acid Sequence of Neurotensin

| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |

|---|---|---|

| 1 | pGlu | pE |

| 2 | Leu | L |

| 3 | Tyr | Y |

| 4 | Glu | E |

| 5 | Asn | N |

| 6 | Lys | K |

| 7 | Pro | P |

| 8 | Arg | R |

| 9 | Arg | R |

| 10 | Pro | P |

| 11 | Tyr | Y |

| 12 | Ile | I |

| 13 | Leu | L |

The Neurotensin(8-13) (B549770) C-Terminal Hexapeptide: Minimal Active Sequence

Structure-activity relationship studies have identified the C-terminal hexapeptide, neurotensin(8-13), as the minimal sequence required for producing the biological effects of neurotensin. frontiersin.orgresearchgate.net This fragment, with the sequence Arg-Arg-Pro-Tyr-Ile-Leu, binds to neurotensin receptors and is considered the biologically active portion of the full-length peptide. genscript.comeurogentec.comscientificlabs.co.ukmdpi.com In fact, in the human brain, neurotensin(8-13) exhibits a higher affinity for neurotensin binding sites than the parent neurotensin molecule. genscript.com

The binding of neurotensin(8-13) to its receptors, particularly the neurotensin type 1 receptor (NTS1), involves specific conformational changes. While appearing unstructured in solution, upon binding to the receptor, the peptide adopts an extended β-strand conformation. mdpi.compnas.org Crystallographic studies of the NTS1 receptor in complex with neurotensin(8-13) show the peptide binding in an extended conformation, nearly perpendicular to the plane of the cell membrane, with its C-terminus oriented toward the receptor's core. nih.gov

Key residues within the hexapeptide are crucial for this interaction. The tyrosine at position 11 (Tyr11) is thought to be more directly involved in the process of receptor activation. nih.gov

The arginine residue at position 9 (Arg9) plays a pivotal role in the affinity and activity of neurotensin. nih.gov Both the positive charge and the side chain length of Arg9 are important for maintaining adequate binding affinity to the NTS1 receptor. frontiersin.org Crystallographic studies have revealed that Arg9 forms a salt bridge with a glutamic acid residue (Glu356) in the third transmembrane domain of the NTS1 receptor, which helps to stabilize the active conformation of the receptor. vulcanchem.com

Modifications at this position have been shown to impact the peptide's stability and affinity. For instance, substituting Arg9 with 2,4-diaminobutyric acid (DAB) can reduce proteolytic degradation while retaining a significant portion of the binding affinity. vulcanchem.com This is attributed to the alteration of steric interactions without compromising the essential cationic charge. vulcanchem.com Conversely, replacing Arg9 with homolysine, which increases lipophilicity, leads to a threefold reduction in affinity due to the elongated side-chain geometry. vulcanchem.com N-methylation of Arg9 has been shown to improve resistance to certain proteases while maintaining subnanomolar affinity. vulcanchem.com

The dipeptide sequence Arg8-Arg9 is critical for the interaction of neurotensin(8-13) with its receptor. This motif is involved in electrostatic interactions with the second extracellular loop and the third transmembrane domain of the NTS1 receptor. vulcanchem.com The positive charges at both Arg8 and Arg9 are important for high-affinity binding. frontiersin.org

However, this dipeptide bond is also a primary site for proteolytic cleavage by metalloendopeptidases, which leads to the inactivation of the peptide. researchgate.netvulcanchem.comunich.itacs.org Research has shown that substituting both Arg8 and Arg9 with lysine (B10760008) residues is well-tolerated in terms of receptor binding. frontiersin.org Furthermore, introducing a reduced pseudopeptide bond between Lys8 and Lys9 can confer resistance to enzymatic degradation without significantly affecting biological activity. frontiersin.org The essential nature of the amino acids at positions 8 and 9 for receptor binding affinity has been experimentally confirmed, as the removal of these residues leads to a dramatic decrease in affinity for both NTS1 and NTS2 receptors. unibas.it

Table 2: Summary of Key Residues and Motifs in Neurotensin(8-13) and their Functions

| Residue/Motif | Position | Function |

|---|---|---|

| Arg-Arg-Pro-Tyr-Ile-Leu | 8-13 | Minimal active sequence of neurotensin. frontiersin.orgresearchgate.net |

| Tyr | 11 | Implicated in receptor activation. nih.gov |

| Arg | 9 | Crucial for receptor affinity; forms a salt bridge to stabilize the active receptor conformation. frontiersin.orgnih.govvulcanchem.com |

| Arg-Arg | 8-9 | Critical for electrostatic interactions with the receptor; a primary site for proteolytic degradation. vulcanchem.comunich.it |

Neurotensin Receptor Systems: Subtypes and Binding Dynamics

Neurotensin (B549771) Receptor Subtype 1 (NTS1)

The Neurotensin Receptor Subtype 1 (NTS1) is a high-affinity receptor for neurotensin. nih.gov It binds both the full-length neurotensin peptide and the active C-terminal fragment NT(8-13) with high affinity, typically in the sub-nanomolar range. researchgate.netpnas.org Structure-activity relationship studies have consistently shown that the positively charged side chains of Arginine-8 (Arg⁸) and Arginine-9 (Arg⁹) are critical for this high-affinity binding. frontiersin.org

Modifications to this core sequence have been explored to enhance stability while retaining affinity. For instance, N-methylation of Arg⁹ in NT(8-13) was found to not adversely affect NTS1 affinity, with a reported inhibition constant (Kᵢ) of less than 0.5 nM. nih.gov Combining this N-methylation of Arg⁹ with other stabilizing modifications, such as replacing Isoleucine-12 (Ile¹²) with tert-butylglycine (Tle¹²), also resulted in derivatives with high NTS1 affinity (Kᵢ < 2 nM). nih.gov Similarly, replacing arginine with a functionalized Nω-carbamoylated arginine to attach fluorescent dyes has produced ligands that retain high NTS1 affinity, with pKᵢ values ranging from 8.15 to 9.12. acs.org The replacement of the native Arg⁸-Arg⁹ with Lys⁸-Lys⁹ is also well-tolerated in terms of maintaining binding affinity. frontiersin.orgacs.org

NTS1 is widely distributed throughout the central nervous system (CNS) and in peripheral tissues. In the CNS, it is expressed in areas such as the substantia nigra, ventral tegmental area (VTA), amygdala, and various limbic regions. nih.govresearchgate.net In the periphery, NTS1 is prominently found in the gastrointestinal (GI) tract, particularly in the jejuno-ileal mucosa, and is implicated in the growth of various cancer cells. nih.govnih.gov

Table 1: Binding Affinities of Neurotensin (8-13) Analogues at Human NTS1 Receptor This table is interactive. Click on headers to sort.

| Compound/Analogue | Modification | Kᵢ (nM) at hNTS1 | Reference |

|---|---|---|---|

| NT(8-13) | Parent Peptide | 0.33 | nih.gov |

| [N-Me-Arg⁹]NT(8-13) | N-methylation at Arg⁹ | < 0.5 | nih.gov |

| [Tle¹²]NT(8-13) | Replacement of Ile¹² with Tle¹² | 1.17 | nih.gov |

| [N-Me-Arg⁹, Tle¹²]NT(8-13) | N-methylation at Arg⁹ and Tle¹² replacement | < 2.0 | nih.gov |

| [Lys⁸,Lys⁹]NT(8-13) | Replacement of Arg⁸/Arg⁹ with Lys⁸/Lys⁹ | 0.81 | unibas.it |

NTS1 is a member of the G-protein coupled receptor (GPCR) superfamily. ox.ac.uk Specifically, it is classified as a Class A, or rhodopsin-like, GPCR. nih.govpnas.orgnih.gov Upon agonist binding, NTS1 undergoes a conformational change that facilitates its interaction with and activation of intracellular G-proteins, primarily coupling to Gq/11 proteins to initiate downstream signaling cascades. pnas.orgnih.gov

High Affinity Binding Properties and Distribution

Neurotensin Receptor Subtype 2 (NTS2)

The Neurotensin Receptor Subtype 2 (NTS2) is characterized by a lower binding affinity for neurotensin compared to NTS1. conicet.gov.ar While NTS1 binds NT in the sub-nanomolar range, NTS2's affinity is typically in the nanomolar range. unibas.it NTS2 is also distinguished by its sensitivity to the H₁ histamine (B1213489) receptor antagonist levocabastine, which is a selective agonist for this receptor subtype. nih.gov

The structural requirements for binding to NTS2 differ from those for NTS1, allowing for the development of NTS2-selective ligands. Modifications at position 11 of the NT(8-13) sequence have been shown to dramatically alter the selectivity between NTS1 and NTS2. frontiersin.orgacs.org For example, certain constrained amino acids at Tyr¹¹ can decrease NTS1 affinity while maintaining or improving NTS2 affinity, leading to compounds with high selectivity for NTS2. acs.org While the Arg⁸-Arg⁹ pair is important, modifications can tune the selectivity; for example, replacing Arg⁸ with canavanine (Cav) and Arg⁹ with lysine (B10760008) (Lys) results in a Kᵢ of 2.5 nM at NTS1 and 4.2 nM at NTS2. unibas.it

NTS2 is primarily localized in the brain. researchgate.net Its distribution includes the cerebral cortex, hippocampus, substantia nigra, and descending antinociceptive pathways like the periaqueductal gray. nih.govcore.ac.uk It is also found in dorsal root ganglia and the superficial layers of the spinal cord dorsal horn, implicating it in pain modulation pathways. guidetopharmacology.orgnih.gov

Table 2: Comparative Binding Affinities of NT(8-13) Analogues at hNTS1 and hNTS2 Receptors This table is interactive. Click on headers to sort.

| Compound/Analogue | Kᵢ (nM) at hNTS1 | Kᵢ (nM) at hNTS2 | NTS1/NTS2 Selectivity Ratio | Reference |

|---|---|---|---|---|

| NT(8-13) | 0.68 | 1.8 | 0.38 | unibas.it |

| [Lys⁸,Lys⁹]NT(8-13) | 0.81 | 1.9 | 0.43 | unibas.it |

| [Cav⁸,Lys⁹]NT(8-13) | 2.5 | 4.2 | 0.60 | unibas.it |

| Fluorescent Ligand 6 | 1.7 nM (pKi 8.77) | 3.3 nM (pKi 8.48) | ~0.5 | acs.org |

Similar to NTS1, the NTS2 receptor is a member of the Class A (rhodopsin-like) family of G-protein coupled receptors. frontiersin.orgnih.govnih.gov Although it shares significant sequence homology with NTS1 (about 60%), its signaling pathways can be different and are less clearly defined. core.ac.uk It has been reported to couple to G-proteins and activate pathways such as the mitogen-activated protein kinase (MAPK) cascade. core.ac.uk

Low Affinity Binding Properties and Distribution

Neurotensin Receptor Subtype 3 (NTS3/Sortilin)

The Neurotensin Receptor Subtype 3 (NTS3), also known as sortilin, is structurally distinct from NTS1 and NTS2. researchgate.netnih.gov It is not a GPCR but a type I transmembrane protein with a single membrane-spanning domain, belonging to the Vps10p-domain receptor family. nih.govnih.gov NTS3/sortilin is involved in intracellular protein sorting and trafficking. nih.gov It has been reported to interact with the NTS1 receptor and may modulate neurotensin signaling and uptake. nih.gov Its mRNA is expressed widely throughout the brain, including in the cerebral and piriform cortices, hippocampus, and substantia nigra. nih.gov

Structural Characteristics as a Single Transmembrane Glycoprotein Receptor

Investigational and Putative Neurotensin Receptor Subtypes

Research, often utilizing pharmacological tools like the non-peptide antagonist SR 48692, has suggested the existence of additional neurotensin receptor subtypes beyond the three classical ones. capes.gov.br One of the most prominent candidates is SorLA.

SorLA (Sorting protein-related receptor, also known as LR11) is a large, 250 kDa type-1 transmembrane protein that, like NTS3/Sortilin, is a member of the Vps10p-domain receptor family. oup.comgoogle.com It is considered a mosaic receptor due to its multiple domains, including a Vps10p domain that can bind neuropeptides. google.com While structurally related to NTS3/Sortilin, it is a distinct entity. SorLA is highly expressed in the nervous system, and reduced levels have been linked to Alzheimer's disease, partly through its role in processing the amyloid precursor protein. google.com It is known to bind several ligands, including apolipoprotein A-V and receptor-associated protein (RAP). oup.comdiva-portal.org Although its precise role as a neurotensin receptor is still under investigation, its structural similarity to NTS3/Sortilin and its ability to bind neuropeptides make it a significant putative subtype in the neurotensinergic system. google.comtandfonline.com

Intracellular Signaling Cascades Mediated by Neurotensin Receptors

G-Protein Dependent Pathways (NTS1 and NTS2)

The canonical signaling mechanism for NTS1 and, to some extent, NTS2 involves their coupling to heterotrimeric G-proteins. NTS1 predominantly couples to Gαq/11 proteins, initiating a well-characterized signaling cascade that leads to the activation of multiple downstream effectors. nih.govfrontiersin.org NTS2 can also couple to G-proteins, including pertussis toxin-sensitive Gi/o proteins, and activate distinct downstream pathways. wikipedia.orgnih.gov

Upon agonist binding, the NTS1 receptor undergoes a conformational change that facilitates the activation of the Gαq/11 subunit. nih.gov This activation involves the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. The activated Gαq/11 subunit then stimulates the membrane-bound enzyme Phospholipase C (PLC). nih.govfrontiersin.orgfrontiersin.org PLC catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govresearchgate.net This initial step is a critical node in neurotensin (B549771) signaling, branching into calcium- and protein kinase C-dependent pathways. Studies in various cell types, including transfected CHO cells and frog pituitary melanotrophs, have confirmed that NTS1 activation leads to increased IP3 production. frontiersin.orgfrontiersin.orgoup.com

The water-soluble IP3 molecule generated by PLC action diffuses through the cytoplasm and binds to specific IP3 receptors (IP3Rs) located on the membrane of the endoplasmic reticulum (ER), which serves as the primary intracellular calcium store. This binding event opens the IP3R channels, leading to a rapid and transient release of stored Ca²⁺ into the cytoplasm. nih.govfrontiersin.orgoup.com This elevation of intracellular calcium concentration ([Ca²⁺]i) has been demonstrated in multiple cell systems, including neurons and various cancer cell lines, following neurotensin stimulation. oup.comjneurosci.orgjneurosci.orgnih.gov The resulting calcium signal is a versatile messenger that modulates a wide array of cellular functions. In some cells, the depletion of intracellular stores also triggers a secondary influx of extracellular calcium through store-operated calcium channels in the plasma membrane, leading to a more sustained calcium response. oup.com

The other second messenger produced by PLC, diacylglycerol (DAG), remains in the plasma membrane where it functions as a docking site and allosteric activator for Protein Kinase C (PKC), a family of serine/threonine kinases. nih.gov The full activation of conventional PKC isoforms (e.g., PKCα and β1) requires both DAG and the increased intracellular Ca²⁺ mobilized by IP3. nih.gov Neurotensin has been shown to induce the rapid activation and translocation of PKC in various cell models, including pancreatic and colon cancer cells. aacrjournals.orguio.noaacrjournals.org This activation is a pivotal event, as PKC isoforms phosphorylate a multitude of substrate proteins, thereby mediating many of neurotensin's downstream effects, including cell proliferation and inflammation. aacrjournals.orgaacrjournals.org The role of PKC in neurotensin signaling has been confirmed using specific inhibitors which block downstream events like MAPK activation and DNA synthesis. aacrjournals.orguio.no

One of the most significant downstream consequences of PKC activation by neurotensin is the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). In many cell types, the pathway from PKC to ERK involves the sequential activation of the kinases Raf (e.g., c-Raf-1) and MEK1/2. aacrjournals.org Neurotensin stimulation leads to the rapid, dose-dependent phosphorylation and activation of MEK1/2 and subsequently ERK1/2. aacrjournals.orgnih.gov Once activated, ERK1/2 can translocate to the nucleus to phosphorylate and regulate transcription factors like Elk-1 and AP-1, thereby altering gene expression to promote cell growth and proliferation. frontiersin.orgnih.gov The dependence of neurotensin-induced ERK1/2 activation on PKC has been demonstrated in several cancer cell lines, where PKC inhibitors markedly prevent this effect. aacrjournals.orguio.no

Table 1: Key Research Findings in G-Protein Dependent Neurotensin Signaling

| Signaling Event | Cell Line/Model System | Key Finding | Reference(s) |

|---|---|---|---|

| PLC Activation | NTSR1-transfected CHO cells, HT-29 cells | NTS1 couples to Gαq/11 to activate PLC, leading to IP3 and DAG production. | nih.govfrontiersin.orgfrontiersin.org |

| Ca²⁺ Mobilization | Frog pituitary melanotrophs, Mesencephalic dopamine (B1211576) neurons | NT stimulation causes IP3-dependent Ca²⁺ release from intracellular stores and can trigger Ca²⁺ influx. | oup.comjneurosci.orgnih.gov |

| PKC Activation | PANC-1 (Pancreatic cancer), HCT116 (Colon cancer) | NT induces rapid, transient activation of PKC, which is essential for downstream signaling. | aacrjournals.orguio.noaacrjournals.org |

| MAPK (ERK1/2) Activation | PANC-1, MIA PaCa-2 (Pancreatic cancer) | NT stimulates ERK1/2 activation through a PKC-dependent pathway involving Raf and MEK. | aacrjournals.orgnih.gov |

Activation of Protein Kinase C (PKC)

G-Protein Independent Signaling Mechanisms (e.g., NTS1 Internalization-Dependent Pathways)

Beyond classical G-protein signaling, neurotensin receptors, particularly NTS1, can signal through mechanisms that are independent of G-protein activation and are often coupled to receptor endocytosis. Upon agonist binding, NTS1 is phosphorylated by G protein-coupled receptor kinases (GRKs). acs.org This phosphorylation promotes the binding of β-arrestin proteins to the receptor. biorxiv.orgbiorxiv.org

Initially, β-arrestin binding sterically hinders G-protein coupling, leading to signal desensitization. However, β-arrestins also act as scaffolds, recruiting various signaling proteins to the receptor and initiating a second wave of signaling. This β-arrestin-scaffolded signaling complex can mediate distinct cellular outcomes. Furthermore, β-arrestins facilitate the internalization of the NTS1 receptor from the plasma membrane into endosomes via dynamin-dependent pathways. nih.govresearchgate.net

Signaling can continue from these endosomal compartments. For instance, some studies suggest that the NTS/NTS1 complex, particularly when heterodimerized with NTS3/sortilin, requires internalization to activate the ERK1/2 pathway, while the initial activation of PLC and PKC does not depend on this process. frontiersin.orgnih.gov This indicates that the location of the receptor—at the plasma membrane versus within an endosome—can dictate the specific signaling pathways that are engaged, a concept known as location-biased signaling.

Modulation of RhoGTPases and Non-Receptor Tyrosine Kinases (e.g., FAK, Src)

Neurotensin signaling significantly impacts the cellular machinery controlling cell shape, adhesion, and migration. This is achieved through the modulation of small Rho family GTPases and non-receptor tyrosine kinases.

RhoGTPases: Neurotensin has been shown to activate Rho family GTPases, including RhoA, Rac1, and Cdc42, in various cell types such as colonocytes and glioblastoma cells. frontiersin.orgphysiology.orgresearchgate.net These molecular switches, when activated, orchestrate the reorganization of the actin cytoskeleton, leading to changes in cell morphology, the formation of stress fibers, and ultimately, cell migration. researchgate.netnih.gov In human colonic epithelial cells, the activation of RhoA, Rac1, and Cdc42 is a critical step in neurotensin-induced NF-κB activation and subsequent expression of the inflammatory cytokine IL-8. physiology.org

FAK and Src: Focal Adhesion Kinase (FAK) and Src are non-receptor tyrosine kinases that form a crucial signaling complex at sites of cell-matrix adhesion. Neurotensin stimulation can lead to the activation of this complex. nih.govd-nb.info In pancreatic cancer cells, neurotensin, particularly in combination with other growth factors, induces the phosphorylation of FAK and Src at their key activating sites. aacrjournals.org Activated FAK/Src can then phosphorylate numerous downstream targets, influencing cell survival, proliferation, and invasion. d-nb.info The soluble form of NTS3/sortilin has also been shown to activate a FAK/Src-dependent pathway, leading to increased intracellular calcium and activation of PI3 kinase, which promotes cell survival. nih.govmdpi.com

Neurotensin Biosynthesis and Metabolic Degradation Pathways

Precursor Processing and Tissue-Specific Expression

Neurotensin (B549771) (NT) is a 13-amino acid neuropeptide that originates from a larger precursor protein. mdpi.combiolife-publisher.it This precursor, known as pro-neurotensin/neuromedin N (pro-NT/NN), is a highly conserved polypeptide of about 169-170 amino acids. prospecbio.comresearchgate.net It serves as a common precursor for both neurotensin and a related six-amino-acid, NT-like peptide called neuromedin N (NN). prospecbio.comgenecards.orgresearchgate.net Both NT and NN are located near the C-terminus of the precursor molecule, flanked and separated by dibasic amino acid sequences (specifically Lys-Arg sites), which are recognition sites for cleavage by proprotein convertases. researchgate.netresearchgate.net

The processing of the pro-NT/NN precursor is a tissue-specific event, leading to different biologically active peptides in various organs. researchgate.netbiolife-publisher.it This differential cleavage is performed by endopeptidases from the proprotein convertase family. researchgate.netbiolife-publisher.it

In the brain: The pro-NT/NN precursor is primarily processed to yield neurotensin and neuromedin N. researchgate.netbiolife-publisher.it

In the intestine: Processing differs, resulting in the formation of neurotensin and a large form of neuromedin N. biolife-publisher.itnih.gov Chromatographic analysis of rat jejunoileal extracts has shown that while NT is the primary product, a significant portion of neuromedin N exists in a larger molecular form. nih.gov

This tissue-specific processing may result in the formation of more stable and still biologically active larger peptide forms in some tissues. prospecbio.comgenecards.org For instance, during the suckling period in rats, there is an enhanced, tissue-specific expression of NT/NMN in the intestine, particularly the ileum, but not in the central nervous system. nih.gov

Table 1: Products of Pro-Neurotensin/Neuromedin N Processing in Different Tissues

| Tissue | Primary Products | Reference |

|---|---|---|

| Brain | Neurotensin, Neuromedin N | researchgate.netbiolife-publisher.it |

Enzymatic Cleavage Sites within Native Neurotensin and the Neurotensin(8-13) (B549770) Fragment

The biological activity of neurotensin is terminated by its rapid degradation by various peptidases. aacrjournals.org This inactivation occurs through the cleavage of specific peptide bonds. researchgate.net The C-terminal hexapeptide fragment, Neurotensin(8-13) or NT(8-13), retains the biological activity of the full peptide but is also subject to rapid enzymatic degradation. aacrjournals.orgfrontiersin.orgunibas.it Three primary cleavage sites have been identified within the neurotensin sequence and its active fragment, NT(8-13). researchgate.netfrontiersin.orgunibas.iteur.nlacs.orgnih.gov

One of the major sites of enzymatic attack is the peptide bond between Arginine-8 and Arginine-9 (Arg8-Arg9). researchgate.netnih.govsnmjournals.orgfarmaciajournal.com This scissile bond is a key target for several metalloendopeptidases. frontiersin.orgtaylorandfrancis.com Cleavage at this position is a critical step in the metabolic inactivation of neurotensin. snmjournals.orgfarmaciajournal.com Studies using rat brain synaptic membranes identified the Arg8-Arg9 bond as a major point of cleavage. nih.gov The enzyme responsible for this cleavage in the soluble fraction of brain membranes was found to be distinct from angiotensin-converting enzyme. nih.gov Thimet oligopeptidase (EC 3.4.24.15) has been identified as one of the enzymes that hydrolyzes the Arg8-Arg9 bond. eur.nl

The peptide bond between Proline-10 and Tyrosine-11 (Pro10-Tyr11) is another primary site for enzymatic degradation. researchgate.netfrontiersin.orgnih.gov This cleavage is catalyzed by endopeptidases present in both membrane-bound and soluble fractions of rat brain synaptic membranes. nih.gov Initial studies suggested that this cleavage was not performed by known proline endopeptidases. nih.gov Subsequent research has shown that several enzymes, including Neprilysin (EC 3.4.24.11) and Neurolysin (EC 3.4.24.16), contribute to the hydrolysis of the Pro10-Tyr11 bond. eur.nlnih.gov

The third major cleavage site is the peptide bond between Tyrosine-11 and Isoleucine-12 (Tyr11-Ile12). frontiersin.orgnih.govsnmjournals.orgfarmaciajournal.com This bond is susceptible to cleavage by metalloendopeptidases. eur.nl Research indicates that stabilizing this particular bond is highly important for increasing the metabolic stability of neurotensin analogs. snmjournals.org Neprilysin and angiotensin-converting enzyme (ACE) are two key peptidases responsible for cleaving the Tyr11-Ile12 bond. eur.nlnih.gov Inhibition of this cleavage by the enkephalinase inhibitor thiorphan (B555922) provided early evidence for the involvement of a thermolysin-like metalloendopeptidase, later identified as Neprilysin. nih.gov

Table 2: Major Enzymatic Cleavage Sites in Neurotensin and NT(8-13)

| Cleavage Site (Peptide Bond) | Location in NT Sequence | Key Degrading Enzymes | Reference |

|---|---|---|---|

| Arg8-Arg9 | Between positions 8 and 9 | Thimet oligopeptidase (EC 3.4.24.15) | researchgate.neteur.nlnih.gov |

| Pro10-Tyr11 | Between positions 10 and 11 | Neprilysin (EC 3.4.24.11), Neurolysin (EC 3.4.24.16) | researchgate.neteur.nlnih.gov |

Cleavage at the Pro10-Tyr11 Peptide Bond

Identification and Characterization of Key Degrading Peptidases

The physiological inactivation of neurotensin is carried out by a group of endopeptidases, primarily belonging to the metallopeptidase family. researchgate.net These enzymes are responsible for the primary cleavages that lead to degradation products without biological activity. jneurosci.org Several key peptidases have been identified in this process. frontiersin.org

Neprilysin, also known as neutral endopeptidase (NEP), membrane metallo-endopeptidase (MME), or enkephalinase, is a crucial enzyme in the degradation of neurotensin. patsnap.comwikipedia.orgrjptonline.org It is a zinc-dependent metalloprotease that is ubiquitously expressed in many tissues, including the kidney, lung, brain, and heart, and exists as a membrane-bound ectoenzyme. wikipedia.orgahajournals.org

Neprilysin cleaves peptides on the amino side of hydrophobic residues and is responsible for inactivating a number of peptide hormones, including neurotensin. patsnap.comwikipedia.orgrjptonline.org Research has demonstrated that Neprilysin participates in the catabolism of neurotensin by cleaving the peptide at two of its major degradation sites: the Pro10-Tyr11 bond and the Tyr11-Ile12 bond. eur.nl Studies using specific inhibitors like thiorphan have confirmed the role of Neprilysin (then referred to as enkephalinase) in the cleavage of the Tyr11-Ile12 bond in rat brain synaptic membranes. nih.gov Further investigation revealed that Neprilysin also contributes partially to the cleavage at the Pro10-Tyr11 bond. nih.gov Its action at multiple sites underscores its significant role in terminating the signaling of neurotensin. eur.nlacs.org

Thimetoligopeptidase (EC 3.4.24.15)

Thimetoligopeptidase (TOP), also designated as EC 3.4.24.15, is a zinc-dependent metallopeptidase that plays a significant role in the metabolism of several neuropeptides, including neurotensin. nih.govbiologists.com Initially identified in rat brain homogenates, TOP is widely distributed in various tissues. nih.govbiologists.com

TOP is recognized for its ability to cleave peptide bonds on the carboxyl side of hydrophobic amino acids within small peptides, typically those with 17 or fewer amino acids. biologists.com In the degradation of neurotensin, a key action of TOP is the hydrolysis of the peptide bond between Arginine-8 (Arg⁸) and Arginine-9 (Arg⁹). portlandpress.com This cleavage is a critical step in the inactivation of neurotensin. TOP and a related enzyme, neurolysin, are often studied together due to their structural similarities and overlapping substrate profiles, though they exhibit distinct specificities for certain peptide bonds within neurotensin. portlandpress.comrcsb.org

Research comparing the activity of TOP and neurolysin has highlighted their differential cleavage of neurotensin. While both enzymes can hydrolyze various bioactive peptides, TOP specifically targets the Arg⁸–Arg⁹ bond in neurotensin, whereas neurolysin acts on the Pro¹⁰–Tyr¹¹ bond. portlandpress.com Studies involving engineered versions of these enzymes, where key amino acid residues in their substrate-binding channels were swapped, confirmed that specific sites within the enzymes are responsible for this difference in cleavage specificity. rcsb.org

Table 1: Research Findings on Thimetoligopeptidase (TOP) and Neurotensin

| Research Focus | Key Finding | Citation |

|---|---|---|

| Enzyme Characterization | TOP is a thiol-sensitive metalloendopeptidase that degrades neuropeptides like neurotensin and bradykinin. | biologists.com |

| Substrate Specificity | In vitro, TOP hydrolyzes neurotensin at the Arg⁸–Arg⁹ peptide bond. | portlandpress.com |

| Comparative Studies | Swapping specific residues between TOP and neurolysin can switch their respective cleavage specificities for neurotensin. | rcsb.org |

| Physiological Role | TOP is involved in neuropeptide metabolism, and its absence in knockout mice leads to various behavioral and physiological changes. | nih.govresearchgate.net |

Neurolysin (EC 3.4.24.16)

Neurolysin (NLN), also known as endopeptidase EC 3.4.24.16, is a zinc metallopeptidase closely related to thimetoligopeptidase. rndsystems.com It is involved in the metabolism of various small bioactive peptides and is considered a key enzyme in the degradation of neurotensin. nih.gov Neurolysin exists in both cytosolic and mitochondrial forms. rndsystems.com

While structurally similar to TOP, neurolysin exhibits a different cleavage preference for neurotensin. Its primary and preferential cleavage site in neurotensin is the Pro¹⁰-Tyr¹¹ bond. nih.govuniprot.orgexpasy.org This action produces inactive or significantly less active peptide fragments. The degradation of neurotensin by neurolysin is an established part of its metabolic pathway, helping to control the levels of this neuromodulator. nih.gov

The distinct cleavage specificities of neurolysin and TOP, despite their 60% sequence identity, have been a subject of significant research. rcsb.orgnih.gov Studies have identified specific amino acid residues within the substrate-binding channels of these enzymes that determine whether the Arg⁸-Arg⁹ bond (cleaved by TOP) or the Pro¹⁰-Tyr¹¹ bond (cleaved by neurolysin) is hydrolyzed. rcsb.org This ensures a multi-faceted enzymatic control over the biological activity of neurotensin. Like TOP, neurolysin's substrates are generally limited to peptides of around 17 amino acids or fewer.

Table 2: Research Findings on Neurolysin (NLN) and Neurotensin | Research Focus | Key Finding | Citation | | :--- | :--- | :--- | | Enzyme Characterization | Neurolysin is a homologue of TOP and is also known as endopeptidase EC 3.4.24.16. | rndsystems.com | | Substrate Specificity | The preferential cleavage site for neurolysin in neurotensin is the Pro¹⁰-|-Tyr¹¹ bond. | uniprot.orgexpasy.org | | Inhibition Studies | The discovery of potent, allosteric inhibitors of neurolysin provides tools to study its function. | nih.gov | | Comparative Analysis | Neurolysin and TOP hydrolyze many of the same peptides but differ in their cleavage of neurotensin. | portlandpress.com |

Angiotensin-Converting Enzyme (ACE)

Angiotensin-converting enzyme (ACE), a dipeptidyl carboxypeptidase (EC 3.4.15.1), is a central component of the renin-angiotensin system, primarily known for converting angiotensin I to the potent vasoconstrictor angiotensin II. nih.govuniprot.org However, ACE is also a promiscuous enzyme capable of hydrolyzing numerous other peptide substrates, including bradykinin, enkephalins, and neurotensin. nih.govbiosystems.globalarchbronconeumol.org

The involvement of ACE in neurotensin degradation has been demonstrated in studies using rat brain synaptic membranes. nih.gov This research identified the Arg⁸-Arg⁹ bond as one of the major cleavage sites in neurotensin. The cleavage at this site was shown to be inhibited by captopril (B1668294), a specific ACE inhibitor, confirming the role of ACE in this process. nih.gov ACE acts by removing a dipeptide from the C-terminus of its substrates. In the case of neurotensin, it cleaves the Arg⁸-Arg⁹ bond as part of its action on the neurotensin¹⁻¹⁰ fragment, effectively converting it to neurotensin¹⁻⁸. nih.gov

The action of ACE, alongside other peptidases like TOP and neurolysin, contributes to the rapid in vivo degradation of neurotensin, which has a very short biological half-life of less than two minutes. frontiersin.org This multi-enzyme degradation ensures tight regulation of neurotensin's potent physiological effects.

Table 3: Research Findings on Angiotensin-Converting Enzyme (ACE) and Neurotensin

| Research Focus | Key Finding | Citation |

|---|---|---|

| Enzyme Function | ACE is a dipeptidyl carboxypeptidase that can cleave various substrates, including neurotensin. | nih.govuniprot.org |

| Substrate Specificity | ACE cleaves the Arg⁸-Arg⁹ bond in neurotensin. | nih.gov |

| Inhibition | The ACE inhibitor captopril effectively blocks the cleavage of the Arg⁸-Arg⁹ bond in neurotensin by membrane-bound enzymes. | nih.gov |

| Physiological Context | ACE's ability to degrade neurotensin is part of a broader system of peptide metabolism that regulates blood pressure and other functions. | uniprot.orgbiosystems.global |

Compound and Enzyme Reference Table

| Name | Type |

| Neurotensin | Neuropeptide |

| Neuromedin N | Neuropeptide |

| Thimetoligopeptidase (TOP) | Enzyme (Metalloendopeptidase) |

| Neurolysin (NLN) | Enzyme (Metalloendopeptidase) |

| Angiotensin-Converting Enzyme (ACE) | Enzyme (Dipeptidyl Carboxypeptidase) |

| Prohormone Convertase (PC) | Enzyme (Endoprotease) |

| Angiotensin I | Peptide |

| Angiotensin II | Peptide |

| Bradykinin | Peptide |

| Enkephalins | Peptide |

| Captopril | ACE Inhibitor |

Structure Activity Relationship Sar Studies of Neurotensin and Its Analogs

Design Principles for Enhanced Receptor Affinity and Selectivity

The development of neurotensin (B549771) (NT) analogs with improved therapeutic potential hinges on understanding the structural features that govern their interaction with neurotensin receptors (NTS1 and NTS2). The C-terminal hexapeptide fragment, NT(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu), is the minimal sequence required for biological activity. frontiersin.orgbas.bg Key to this activity are the two basic arginine residues at positions 8 and 9 and the tyrosine residue at position 11. farmaciajournal.com

The positively charged guanidino groups of Arg8 and Arg9 are crucial for binding to the neurotensin receptors. farmaciajournal.com The side chain length at position 9 is also important for maintaining high affinity. frontiersin.org Modifications at these positions can significantly impact receptor binding and selectivity. For instance, while the NTS1 receptor has shown to be a key target in various cancers, the NTS2 receptor is implicated in analgesia without the adverse effects associated with NTS1 activation, such as hypotension and hypothermia. frontiersin.orgresearchgate.net

The tyrosine at position 11 is a critical determinant for NTS1/NTS2 affinity and selectivity. frontiersin.org The orientation of the Tyr11 residue interacts with different amino acid residues in the binding pockets of NTS1 and NTS2, allowing for the design of receptor-selective analogs. frontiersin.org For example, substituting Tyr11 with certain unnatural amino acids can dramatically decrease affinity for NTS1, thereby increasing selectivity for NTS2. acs.org

Furthermore, the intracellular interface of the GPCR-transducer complex presents another avenue for modulating receptor activity. Small molecules that bind to this site can act as allosteric modulators, changing the G protein coupling selectivity of the receptor and offering a strategy for designing pathway-selective drugs. nih.gov

Strategies for Improving Metabolic Stability and Biological Half-Life of Neurotensin(8-13) (B549770)

A major obstacle in the therapeutic application of neurotensin and its active fragment, NT(8-13), is their rapid degradation by peptidases in vivo, resulting in a very short biological half-life of less than two minutes. frontiersin.orgbas.bg Enzymatic cleavage occurs primarily at three sites: the Arg8-Arg9 bond, the Pro10-Tyr11 bond, and the Tyr11-Ile12 bond. frontiersin.orgbas.bgnih.gov Consequently, extensive research has focused on chemical modifications to stabilize the peptide backbone against this proteolytic degradation.

Modifications at the Arg8-Arg9 Dipeptide Motif

The Arg8-Arg9 dipeptide is a primary target for metalloendopeptidases. frontiersin.orgarxiv.org Several strategies have been employed to protect this cleavage site and enhance the metabolic stability of NT(8-13) analogs.

Replacing the arginine residues at positions 8 and/or 9 with lysine (B10760008) is a well-tolerated modification that can be beneficial for receptor binding and activity. frontiersin.orgacs.orgunibas.it While this double substitution does not inherently improve metabolic stability on its own, it provides a scaffold for further modifications aimed at increasing resistance to proteolysis. frontiersin.orgarxiv.org For instance, the [Lys8, Lys9]NT(8-13) analog has been used as a base for incorporating other stabilizing modifications. arxiv.org Docking studies have shown that while replacing arginine with lysine retains the typical interactions with the receptor's active site, the interactions are somewhat weaker. scholarsresearchlibrary.com

| Analog | Modification | Effect on Receptor Affinity/Selectivity | Effect on Stability |

| [Lys8,Lys9]NT(8-13) | Arg8 and Arg9 replaced by Lys | Well-tolerated for NTS1/NTS2 binding. frontiersin.orgarxiv.org | Does not improve metabolic stability alone. frontiersin.org |

| [Hlys8, DAB9]NT(8-13) | Arg8 replaced by homolysine and Arg9 by 2,4-diaminobutyric acid | Maintained 60% of NT(8-13) binding affinity to hNTR-1. nih.gov | Expected to exhibit altered pharmacokinetic properties. nih.gov |

| [Lys(Cav)8,Lys9]NT(8-13) | Arg8 replaced by Lys(Cav) and Arg9 by Lys | Potent at both NTS1 and NTS2 with low nanomolar Ki values. unibas.it | Not explicitly stated. |

| [Lys8,Cav9]NT(8-13) | Arg8 replaced by Lys and Arg9 by Cav | Potent at both NTS1 and NTS2 with low nanomolar Ki values. unibas.it | Not explicitly stated. |

The introduction of D-amino acids at positions 8 and 9 is a strategy to confer resistance to enzymatic degradation. eur.nl For example, the analog [D-Arg8, D-Arg9]NT(8-13) has been synthesized and studied. google.com While specific data on its stability from the provided context is limited, the general principle of using D-amino acids is to create a peptide bond that is not recognized by standard proteases.

| Analog | Modification | Receptor Affinity Data (Ki in nM) |

| [D-Arg8,D-Arg9]NT(8-13) | Arg8 and Arg9 replaced by D-Arg | NTS1: 28 ± 3, NTS2: 20 ± 2 google.com |

| [D-Arg8,L-Lys9]NT(8-13) | Arg8 replaced by D-Arg and Arg9 by L-Lys | NTS1: 3.5 ± 0.5, NTS2: 18 ± 2 google.com |

| [L-Lys8,D-Arg9]NT(8-13) | Arg8 replaced by L-Lys and Arg9 by D-Arg | NTS1: 33 ± 4, NTS2: 19 ± 2 google.com |

N-methylation of the peptide backbone, particularly at the Arg8 or Arg9 positions, is a highly effective strategy for increasing metabolic stability. nih.gov This modification, especially when combined with other substitutions like replacing Ile12 with tert-butylglycine (Tle), can lead to analogs with significantly enhanced plasma half-lives (greater than 48 hours) while retaining high affinity for the NTS1 receptor. nih.govmdpi.com N-methylation of Arg8 or Arg9 has been shown to significantly enhance peptide stability in plasma. nih.gov

Another successful approach is the introduction of a reduced amine bond (a pseudopeptide bond) between Lys8 and Lys9 in [Lys8,Lys9]NT(8-13) analogs. frontiersin.org This modification provides resistance to exonuclease cleavage without significantly affecting the biological activity. frontiersin.org Combining this reduced amine bond with other backbone modifications can lead to compounds with dramatically improved resistance to proteolytic degradation. frontiersin.org

| Modification | Effect on Receptor Affinity | Effect on Stability |

| N-methylation of Arg8 or Arg9 | Can retain high NTS1R affinity (Ki < 2 nM). nih.gov | Significantly enhances plasma stability (t1/2 > 48 h when combined with Ile12/Tle12 exchange). nih.gov |

| Reduced Lys8-Lys9 amine bond | No major impact on NTS1/NTS2 receptor binding. frontiersin.org | Provides resistance to exonuclease cleavage; improves metabolic properties. frontiersin.org |

Substituting arginine with canavanine (Cav), a non-proteinogenic arginine antimetabolite, has been explored to improve stability. bas.bgscholarsresearchlibrary.com Canavanine has a lower pKa value than arginine, which can influence its interaction with the receptor. scholarsresearchlibrary.com Docking studies suggest that this substitution can lead to a less stable ligand-receptor complex. scholarsresearchlibrary.com However, experimental studies have shown that single or double substitutions with canavanine at positions 8 and 9 can result in analogs that are highly potent at both NTS1 and NTS2 receptors. unibas.it

The use of 2,4-diaminobutyric acid (DAB), which has a shorter side chain, has also been investigated. The doubly substituted analog [Hlys8, DAB9]NT(8-13) maintained 60% of the binding affinity of NT(8-13) to the human NTS1 receptor, making it a favored analog without the guanidinium (B1211019) group. nih.gov

| Analog | Modification | Effect on Receptor Affinity | Potential Effect on Stability |

| Arg9 replaced by Canavanine | Reduced basicity strongly influences receptor binding ability. scholarsresearchlibrary.com | Likely to increase stability. scholarsresearchlibrary.com | |

| Double substitution of Arg8/Arg9 by Canavanine | Overall decrease in affinity and loss of selectivity compared to NT(8-13). unibas.it | Not explicitly stated. | |

| [Hlys8, DAB9]NT(8-13) | Maintained 60% of NT(8-13) binding affinity to hNTR-1. nih.gov | Expected to exhibit altered pharmacokinetic properties. nih.gov |

Modifications at the Pro10-Tyr11-Ile12-Leu13 C-Terminal Region

Substitutions at Tyr¹¹ (e.g., D-Trp¹¹, Dmt¹¹, Phe(4F)-OH, (6-OH)Tic¹¹)

The tyrosine residue at position 11 (Tyr¹¹) is a key determinant for neurotensin receptor activation and selectivity. nih.govnih.gov Various substitutions at this position have been explored to modulate the affinity and functional activity of neurotensin analogs.

Replacing Tyr¹¹ with D-Tryptophan (D-Trp) can result in analogs that act as specific and competitive antagonists of neurotensin's contractile effects. nih.gov For instance, the combination of a D-Trp¹¹ substitution with TMSAla¹³ led to a dramatic loss in affinity for the NTS1 receptor but maintained a relatively good binding affinity for the NTS2 receptor. frontiersin.orgnih.gov This highlights the role of Tyr¹¹ in differentiating between receptor subtypes.

The introduction of 2,6-dimethyl-L-tyrosine (Dmt) at position 11 has been shown to be well-tolerated and can lead to increased NTS2 selectivity. acs.org In some analogs, this substitution, particularly in combination with other modifications, resulted in significantly reduced binding at NTS1 while retaining good affinity at NTS2. acs.org

Other modifications at Tyr¹¹, such as the introduction of cyclic surrogates like (6-OH)Tic, have also been investigated to improve NTS2 selectivity. acs.orgacs.org Analogs incorporating (6-OH)Tic at this position have demonstrated reduced binding to NTS1 and enhanced selectivity for NTS2. acs.org

| Analog | Modification at Position 11 | Receptor Affinity/Selectivity |

| [D-Trp¹¹]NT | D-Tryptophan | Competitive antagonist at NT receptors. nih.gov |

| NT Analog with D-Trp¹¹ and TMSAla¹³ | D-Tryptophan | Drastic loss of NTS1 affinity, maintained NTS2 affinity. frontiersin.orgnih.gov |

| NT Analog with Dmt¹¹ | 2,6-dimethyl-L-tyrosine | Increased NTS2 selectivity. acs.org |

| NT Analog with (6-OH)Tic¹¹ | (6-OH)Tic | Reduced NTS1 binding, enhanced NTS2 selectivity. acs.org |

Substitutions at Ile¹² (e.g., Tle¹²)

The isoleucine residue at position 12 (Ile¹²) is located near a primary cleavage site for proteases, making it a target for modifications aimed at increasing metabolic stability. acs.orgmdpi.com

One of the most common and effective modifications is the replacement of Ile¹² with tert-leucine (Tle). acs.orgresearchgate.net This substitution has been shown to be beneficial for enzymatic stability in numerous neurotensin analogs without significantly impairing receptor affinity or biological activity. acs.org In fact, the incorporation of a Tle residue at position 12 has been observed to slightly improve binding selectivity toward the NTS2 receptor. acs.org The presence of Tle in hybrid peptides has been demonstrated to lead to long-term stability under both acidic and basic conditions. mdpi.com For instance, the PK20 peptide, which contains a Tle substitution, exhibited a half-life of over 31 hours. mdpi.comd-nb.info

| Analog | Modification at Position 12 | Effect on Stability/Activity |

| NT Analog with Tle¹² | tert-leucine | Improved metabolic stability. acs.orgresearchgate.net |

| PK20 | tert-leucine | Half-life of 31 hours and 45 minutes. mdpi.comd-nb.info |

| [Ile⁹]PK20 | Isoleucine | Significant reduction in half-life compared to PK20. mdpi.com |

Significance of Pro¹⁰ and Leu¹³ for Activity and Stability

The proline residue at position 10 (Pro¹⁰) and the leucine (B10760876) residue at position 13 (Leu¹³) are crucial for maintaining the conformation required for receptor binding and activity.

Systematic substitutions with D-amino acids from Pro¹⁰ through Leu¹³ have been shown to substantially decrease binding to mast cell receptors. researchgate.net The Pro¹⁰ position appears to be more tolerant of substitutions with amino acids that favor a reverse turn structure, rather than those that prefer an extended conformation. nih.gov The Pro¹⁰-Tyr¹¹ bond is a known cleavage site for endopeptidases, and modifications at or near this site can influence metabolic stability. frontiersin.orgacs.org

The C-terminal leucine at position 13 is highly preferred for both binding and agonist activity over its D-enantiomer and many other terminal amino acids. nih.gov Deletion of Leu¹³ results in a compound with very low agonist activity, underscoring its importance for the biological function of neurotensin. nih.gov

Pharmacological Characterization of Modified Neurotensin Analogs with Specific Reference to Position 9

The arginine residue at position 9 (Arg⁹) is a critical component of the neurotensin pharmacophore, with its positive charge and side chain length being important for retaining adequate NTS1 binding affinity. frontiersin.org Structure-activity studies have revealed that Arg⁹ is more critical to the activity of NT(8-13) than Arg⁸. farmaciajournal.com

Substitution of Arg⁹ with lysine is generally well-tolerated in terms of receptor binding. frontiersin.org However, more significant modifications can have varied effects. For example, replacement of Arg⁹ with diaminobutyric acid (Dab) in certain radiolabeled analogs led to increased renal accumulation without a significant improvement in tumor targeting, despite increased in vitro metabolic stability. mdpi.com

Physiological and Neuromodulatory Functions of Neurotensin and Relevant Analogs

Central Nervous System Modulations

Interactions with Major Neurotransmitter Systems (Dopaminergic, Serotonergic, GABAergic, Glutamatergic, Cholinergic)

Neurotensin (B549771) and its analogs modulate the activity of several key neurotransmitter systems. nih.gov The most extensively studied of these is the interaction with the dopaminergic system. nih.govconicet.gov.ar There is substantial anatomical evidence of neurotensin-containing axons innervating dopaminergic neurons in the midbrain. nih.gov Neurotensin can increase the firing rate of these neurons, an effect mediated at least in part by the NTS1 receptor. nih.gov This interaction is implicated in the pathophysiology of conditions like schizophrenia and Parkinson's disease. nih.govebi.ac.uk

Beyond the dopaminergic system, neurotensin also influences the serotonergic, GABAergic, glutamatergic, and cholinergic systems. nih.govebi.ac.uk For instance, neurotensin has been shown to facilitate inhibitory synaptic transmission in the spinal cord by increasing the frequency of both GABAergic and glycinergic miniature inhibitory postsynaptic currents (mIPSCs). nih.govfrontiersin.org This suggests a role in modulating spinal sensory processing. In the medial preoptic area, neurotensin-producing neurons co-release GABA, leading to a net inhibition of target neurons involved in thermoregulation. nih.govelifesciences.org Furthermore, neurotensin can modulate excitatory synaptic transmission, as seen in the parabrachial nucleus. conicet.gov.ar

| Neurotransmitter System | Effect of Neurotensin Modulation | Implicated Functions |

| Dopaminergic | Increases firing rate of midbrain dopaminergic neurons. nih.gov | Reward, motivation, motor control, psychosis. nih.govnih.gov |

| Serotonergic | Modulates serotonergic neurotransmission. nih.gov | Mood, sleep, appetite. |

| GABAergic | Facilitates inhibitory transmission; co-released with GABA. nih.govfrontiersin.orgnih.govelifesciences.org | Sedation, anxiety reduction, motor control. |

| Glutamatergic | Modulates excitatory synaptic transmission. conicet.gov.ar | Learning, memory, synaptic plasticity. |

| Cholinergic | Regulates cholinergic autonomic functions. researchgate.net | Arousal, attention, memory. |

Role in Thermoregulation: Mechanisms of Hypothermic Induction

A well-documented effect of centrally administered neurotensin and its analogs is the induction of hypothermia. nih.govwikipedia.org This effect is potent and sustained, observed across various mammalian species. frontiersin.orgnih.gov The primary mechanism for this hypothermic action is mediated through the NTS1 receptor. frontiersin.orgnih.gov

The medial preoptic area of the hypothalamus, a key region for thermoregulation, has a high density of neurotensin neurons and receptors. nih.govelifesciences.org Interestingly, while pharmacological application of neurotensin generally leads to hypothermia, optogenetic stimulation of preoptic neurotensin neurons can induce a slight hyperthermia. nih.govelifesciences.org This discrepancy is explained by the co-release of GABA from these neurons, which has an inhibitory effect on thermoregulatory neurons. nih.govelifesciences.org When the GABAergic transmission is blocked, the excitatory, hypothermia-inducing effect of neurotensin via NTS1 receptors becomes apparent. elifesciences.org

Regulation of Nociception and Analgesia

Neurotensin is a potent modulator of pain perception, exerting significant analgesic effects that are independent of the opioid system. researchgate.netresearchgate.net This makes the neurotensin system an attractive target for the development of novel, non-addictive pain medications. researchgate.net

The antinociceptive effects of neurotensin and its analogs are not reversed by opioid antagonists like naloxone, confirming their distinct mechanism of action. researchgate.net These effects are observed in various pain models. nih.gov The analgesic properties are primarily mediated through neurotensin's interaction with its specific receptors in pain-processing circuits of the CNS, including the spinal cord, periaqueductal gray, and rostral ventromedial medulla. researchgate.net

Both NTS1 and NTS2 receptors are implicated in neurotensin-induced analgesia. nih.govresearchgate.net However, they appear to have differential roles. While NTS1 activation is associated with both analgesia and side effects like hypotension and hypothermia, NTS2 activation seems to produce analgesia without these adverse effects. acs.org This makes NTS2 a particularly promising target for analgesic drug development. acs.orgnih.gov

Studies have shown that in certain pain models, both NTS1 and NTS2 are involved in the early phase of antinociception, while NTS2 plays a more dominant role in the later phase. nih.govfrontiersin.org The development of selective NTS2 agonists is a key area of research to harness the analgesic potential of the neurotensin system while minimizing unwanted side effects. acs.org

Opioid-Independent Antinociceptive Mechanisms

Influence on Feeding Behavior and Central Control of Energy Homeostasis

Neurotensin plays a complex and somewhat paradoxical role in the regulation of feeding and energy balance. mdpi.comnih.gov While peripheral neurotensin is involved in fat absorption and can promote weight gain, central neurotensin signaling generally acts to suppress feeding and promote weight loss. nih.gov

Neurotensin acts on various brain regions to modulate feeding, including dopaminergic and homeostatic centers. nih.gov For example, administration of neurotensin into the ventral tegmental area, ventromedial hypothalamus, and paraventricular hypothalamic nucleus can decrease food intake. mdpi.comnih.gov The neuropeptide is implicated in the regulation of behaviors that favor weight loss, such as reduced food intake and increased physical activity. nih.gov

Disruptions in central neurotensin signaling may contribute to eating disorders and body weight disturbances. nih.govnih.gov The NTS1 receptor, particularly in the ventral tegmental area, appears to have a significant role in regulating feeding and body weight. biorxiv.org

Modulation of Stress Response and Anxiety-Like Behaviors

Neurotensin and its receptors are key players in the body's response to stress and the modulation of anxiety-like behaviors. nih.gov The neurotensin system is intricately linked with brain regions responsible for processing emotions and stress, such as the amygdala, prefrontal cortex, and hippocampus. nih.govconicet.gov.ar

Research indicates that neurotensin can have dual effects on anxiety, depending on the specific brain region and the receptor subtype involved. For instance, injection of a neurotensin receptor 1 (NTS1) agonist into the prelimbic region of the medial prefrontal cortex has been shown to produce anxiety-promoting effects in animal models. encyclopedia.pub Conversely, a bilateral microinjection of neurotensin into the ventral pallidum demonstrated anxiety-reducing effects. encyclopedia.pub

Studies involving NTS1 receptor knockout mice have shown these animals exhibit increased anxiety-like behaviors. nih.gov Furthermore, the NTS1 receptor antagonist, SR48692, has been found to alleviate the anxiogenic effects of restraint stress in rats, suggesting a role for NTS1 in the adaptive response to severe stress. nih.gov The interplay between neurotensin and other stress-related neurotransmitter systems, such as the corticotropin-releasing factor (CRF) system, is crucial in its regulatory role. nih.gov Chronic stress can lead to alterations in both the dopaminergic and neurotensinergic systems, highlighting their joint involvement in stress-related conditions. conicet.gov.ar

Table 1: Effects of Neurotensin and its Analogs on Anxiety-Like Behaviors

| Compound/Action | Brain Region | Effect on Anxiety | Reference |

|---|---|---|---|

| NTS1 Agonist (PD149163) | Prelimbic Cortex | Anxiogenic | nih.gov |

| Neurotensin | Ventral Pallidum | Anxiolytic | encyclopedia.pub |

| NTS1 Antagonist (SR48692) | Prelimbic Cortex | Attenuated stress-induced anxiety | nih.gov |

| NTS1 Knockout | - | Increased anxiety | nih.gov |

| Neurotensin | Median Raphe Nucleus | Attenuates stress-induced serotonergic response | nih.gov |

Gastrointestinal System Physiology

In the gastrointestinal (GI) tract, neurotensin acts as a hormone, playing a significant role in digestive processes. nih.govbioone.org It is released from enteroendocrine cells in the small intestine, particularly in response to fat ingestion. researchgate.netmdpi.com

Regulation of Gut Motility and Enteric Digestive Processes

Neurotensin influences gut motility, generally acting to slow the movement of food through the intestines. This inhibitory effect has been observed in various species, including chickens and dogs, where it reduces the frequency and strength of gastrointestinal contractions. By increasing the transit time, neurotensin allows for more thorough digestion and absorption of nutrients, especially lipids. It also participates in enteric digestive processes by stimulating pancreatic and biliary secretions. ebi.ac.ukacs.org

Influence on Intestinal Lipid Absorption and Metabolism

A primary function of neurotensin in the gut is the facilitation of fat absorption. researchgate.netmdpi.com Its release is triggered by the presence of fatty acids in the small intestine. mdpi.com Neurotensin promotes the uptake of fatty acids and enhances the enterohepatic circulation of bile acids, which is essential for the emulsification and absorption of fats. mdpi.comphysiology.org Studies have shown that mice lacking neurotensin are protected from high-fat diet-induced obesity, fatty liver, and insulin (B600854) resistance, underscoring the peptide's role in lipid metabolism. mdpi.comnih.gov

Involvement in Intestinal Inflammatory Mechanisms

Neurotensin is also implicated in intestinal inflammatory processes. nih.govebi.ac.uk It can act as a proinflammatory neuropeptide in the colon. nih.gov Research has demonstrated that neurotensin and its receptor are upregulated in the colonic mucosa following the administration of Clostridium difficile toxin A, a potent enterotoxin. nih.gov Neurotensin can stimulate mast cell degranulation, leading to the release of inflammatory mediators like histamine (B1213489). physiology.orgnih.gov This suggests that neurotensin may contribute to the pathogenesis of inflammatory bowel conditions. mdpi.com

Table 2: Role of Neurotensin in Gastrointestinal Function

| Function | Effect | Mechanism | Reference |

|---|---|---|---|

| Gut Motility | Inhibition of contractions | Increases transit time for better digestion | |

| Lipid Absorption | Promotion | Stimulates fatty acid uptake and bile acid circulation | researchgate.netmdpi.com |

| Intestinal Inflammation | Pro-inflammatory | Upregulated in response to toxins, stimulates mast cells | nih.gov |

| Digestive Secretions | Stimulation | Enhances pancreatic and biliary output | ebi.ac.ukacs.org |

Neuroendocrine Regulation

Neurotensin exerts significant control over the neuroendocrine system, particularly the hypothalamic-pituitary-adrenal (HPA) axis, which is the central stress response system.

Modulation of Hypothalamic-Pituitary-Adrenal (HPA) Axis Activity (CRH-ACTH)

Central administration of neurotensin has been shown to stimulate the HPA axis, leading to the release of corticotropin-releasing hormone (CRH) from the hypothalamus. researchgate.netnih.gov CRH, in turn, stimulates the pituitary gland to release adrenocorticotropic hormone (ACTH), which then triggers the adrenal glands to produce glucocorticoids like cortisol. mdpi.combinasss.sa.crmedicaljournals.se

The stimulatory effect of neurotensin on the HPA axis appears to be mediated by specific neurotensin receptors, with the C-terminal fragment of neurotensin (NT8-13) being biologically active in this regard. nih.gov The paraventricular nucleus (PVN) of the hypothalamus is a key site of action, as lesions in this area significantly reduce the HPA response to neurotensin. researchgate.netnih.gov This indicates that neurotensin plays a physiological role in regulating the body's primary neuroendocrine response to stress. researchgate.net

Table 3: Neurotensin's Modulation of the HPA Axis

| Action | Molecule Affected | Effect | Reference |

|---|---|---|---|

| Central Administration of Neurotensin | CRH | Stimulation of release from the PVN | nih.gov |

| Central Administration of Neurotensin | ACTH | Increased secretion from the pituitary | researchgate.netnih.gov |

| Central Administration of Neurotensin | Corticosterone (B1669441) | Increased plasma levels | researchgate.net |

Control of Thyroid Hormone Secretion (TRH, TSH)

Neurotensin is implicated in the neuroendocrine regulation of the hypothalamic-pituitary-thyroid (HPT) axis, influencing the secretion of both Thyrotropin-releasing hormone (TRH) and Thyroid-stimulating hormone (TSH). frontiersin.orgclinical-laboratory-diagnostics.com Studies have shown that neurotensin can exert direct inhibitory effects on the anterior pituitary. Specifically, it has been found to inhibit TRH-stimulated TSH release from the anterior pituitary in vitro. nih.gov

The interaction appears to be part of a complex feedback loop. For instance, tri-iodothyronine (T3), a primary thyroid hormone, has been shown to stimulate the secretion of neurotensin from the hypothalamus in vitro. nih.govnih.gov This suggests a potential mechanism where thyroid hormones could modulate their own regulation by influencing hypothalamic neurotensin release, which in turn can inhibit pituitary TSH secretion. nih.govbioscientifica.com The presence of neurotensin in anterior pituitary cells further supports its role as a hypophysiotrophic factor. nih.govtaylorfrancis.com In rats rendered hypothyroid through treatment with propylthiouracil, there is a corresponding decrease in the neurotensin content of the anterior pituitary and an increase in the hypothalamus. nih.gov

Regulation of Growth Hormone (GH) Release

The influence of neurotensin on Growth Hormone (GH) secretion is complex, with effects varying based on the site of administration. When administered systemically (intravenously) in rats, neurotensin produces a significant increase in plasma GH levels. karger.comoup.com Conversely, when introduced directly into the central nervous system via intraventricular injection, neurotensin significantly decreases plasma GH levels. oup.com

This dual action suggests different mechanisms of control. The central inhibitory effect is thought to be mediated by neurotensin's ability to modulate the release of somatostatin (B550006) from the median eminence. frontiersin.org In studies involving children with growth delay, the administration of recombinant human GH (rhGH) led to a significant increase in plasma neurotensin levels, suggesting a potential feedback relationship where GH may stimulate neurotensin release. karger.com Further research in rats indicates that estrogen may have a facilitatory role in neurotensin-induced GH release, an effect that appears to be independent of hypothalamic GHRH or somatostatin. frontiersin.org

Summary of Neurotensin's Effects on Hormone Secretion

| Hormone | Effect of Neurotensin | Context/Site of Action | Key Findings |

|---|---|---|---|

| TSH | Inhibition | Anterior Pituitary (in vitro) | Inhibits TRH-stimulated TSH release. nih.gov |

| GH | Stimulation | Systemic (Intravenous) | Produces a marked rise in plasma GH. oup.com |

| GH | Inhibition | Central (Intraventricular) | Significantly decreases plasma GH levels. oup.com |

Cardiovascular System Effects

Neurotensin exerts a wide range of effects on the cardiovascular system, influencing blood pressure, heart rate, and vascular tone through both central and peripheral actions. nih.govresearchgate.netahajournals.org These effects are primarily mediated by the NTS1 receptor. nih.govahajournals.orgahajournals.org

Central and Peripheral Control of Blood Pressure

The action of neurotensin on blood pressure is notably dichotomous, depending on whether it is administered centrally or peripherally.

Peripheral Effects: When administered intravenously, neurotensin acts as a potent hypotensive agent, causing a drop in systemic blood pressure. ahajournals.org This effect is thought to be mediated by the release of vasodilatory substances like histamine and prostaglandins, as well as direct actions on blood vessels. nih.gov

Central Effects: In contrast, central administration of neurotensin into the brain of conscious rats elicits a pressor (hypertensive) response, leading to an increase in arterial blood pressure. ahajournals.orgumk.pl This central pressor effect appears to be mediated by separate receptors from its peripheral depressor action and is linked to an increase in sympathetic nervous activity. ahajournals.org

Studies in spontaneously hypertensive rats show a significant increase in neurotensin content within the arcuate nucleus of the hypothalamus, suggesting its involvement in the pathophysiology of hypertension. umk.pl

Regulation of Heart Rate and Myocardial Contractility

Neurotensin has direct effects on the heart. ahajournals.org NT-containing neural fibers are found in close proximity to cardiac myocytes and the cardiac conduction system. nih.gov Administration of neurotensin has been shown to increase heart rate in anesthetized rats and guinea pigs. researchgate.net This positive chronotropic effect may be due to a direct action on the sinoatrial node. researchgate.net Furthermore, neurotensin exhibits a strong positive inotropic effect, increasing the contractility of the heart muscle. researchgate.net These effects contribute to improved myocardial performance. researchgate.net

Modulation of Vascular Tone and Regional Blood Flow

Neurotensin significantly modulates the tone of blood vessels and alters blood flow to specific regions of the body. nih.gov Peripherally, it generally induces vasodilation, contributing to its hypotensive effect. researchgate.net This vasodilation is particularly noted in cutaneous and adipose tissue. nih.govoup.com However, its effects on regional blood flow can be varied. researchgate.net For example, it also affects blood flow in the gastrointestinal tract and can influence coronary vascular tone. nih.govoup.com The vasodilation mechanism involves multiple signaling molecules, including nitric oxide (NO) and prostaglandins. mdpi.comimrpress.com

Summary of Neurotensin's Cardiovascular Effects

| Parameter | Central Effect (Intraventricular) | Peripheral Effect (Intravenous) | Mediating Receptor |

|---|---|---|---|

| Blood Pressure | Increase (Hypertension) ahajournals.orgnih.gov | Decrease (Hypotension) researchgate.netahajournals.org | NTS1 ahajournals.org |

| Heart Rate | Not well-defined | Increase (Tachycardia) researchgate.netahajournals.org | NTS1 researchgate.net |

| Myocardial Contractility | Not well-defined | Increase (Positive Inotropy) researchgate.netfrontiersin.org | NTS1 researchgate.net |

| Vascular Tone | Not well-defined | Vasodilation nih.govresearchgate.net | NTS1 frontiersin.org |

Role in Immune-Inflammatory Processes

Neurotensin is increasingly recognized as a modulator of immune and inflammatory responses. mdpi.comnih.gov It can act as a proinflammatory neuropeptide in certain contexts. nih.gov For instance, in a model of colonic inflammation induced by Clostridium difficile toxin A, both neurotensin and its receptor were found to be elevated. nih.gov The administration of a neurotensin receptor antagonist inhibited the inflammatory damage, indicating a key role for neurotensin in the pathogenesis of this condition. nih.gov

Neurotensin interacts with various immune cells, including mast cells, macrophages, and lymphocytes. nih.govresearchgate.netmdpi.com It can stimulate mast cell degranulation, a key event in allergic and inflammatory responses. nih.gov This effect may be indirect, involving the release of Substance P. nih.gov In macrophages, neurotensin can modulate their migratory and inflammatory responses, particularly under hyperglycemic conditions, suggesting a potential role in the context of diabetes-related inflammation. nih.gov By influencing cytokine release and chemotaxis, neurotensin contributes to the development of both local and systemic inflammatory conditions. mdpi.comnih.gov

Advanced Research Methodologies and Experimental Models in Neurotensin Studies

In Vitro Cellular Models

In vitro models are fundamental for investigating the direct cellular and molecular actions of neurotensin (B549771). These systems allow for controlled experiments to dissect receptor binding, signal transduction pathways, and cellular responses.

Application of Primary Cell Cultures

Primary cell cultures offer the advantage of studying neurotensin's effects in cells derived directly from animal tissues, providing a more physiologically relevant context than immortalized cell lines.

Pituitary Melanotrophs: Primary cultures of frog pituitary melanotrophs have been used to study the electrophysiological effects of neurotensin. karger.comnih.gov In these cells, neurotensin acts as a potent stimulator of electrical activity, causing depolarization and an increase in action potential frequency. karger.comnih.gov This system has been crucial for characterizing the transduction pathways, showing that neurotensin stimulates the phospholipase C/PKC pathway and increases cytosolic calcium concentration through both release from intracellular stores and influx via membrane channels. researchgate.netnih.govoup.com

Astrocytes: Research using primary astrocyte cultures helps to understand the glial response to neurotensin and its role in neuroinflammation and neuroprotection.

Neuronal Cells: Primary cultures of neurons from various brain regions (e.g., cortex, mesencephalon) are essential for studying the direct effects of neurotensin on neuronal function. jneurosci.orgoup.comjneurosci.org Studies on cultured mesencephalic dopaminergic neurons have directly visualized neurotensin binding sites on these cells and have shown that neurotensin can increase the release of dopamine (B1211576). jneurosci.orgnih.gov Work with primary cortical neurons has demonstrated that neurotensin can modulate glutamate (B1630785) levels and influence excitotoxicity, highlighting its complex role in neuronal health and disease. oup.comoup.com

In Vivo Animal Models

Animal models are indispensable for investigating the systemic, physiological, and behavioral effects of neurotensin that cannot be replicated in vitro.

Rodent Models (Rats, Mice) for Behavioral and Physiological Investigations

Rats and mice are the most common animal models used in neurotensin research. They are employed to study a wide range of functions, including neurotensin's role in psychosis, pain, addiction, and feeding behavior. mdpi.comfrontiersin.orgnih.gov For example, centrally administered neurotensin produces behavioral effects in rodents that are similar to those of antipsychotic drugs, such as blocking psychostimulant-induced hyperactivity. nih.gov Rat models have also been used to show that neurotensin can modulate self-injurious behavior and that its levels in the striatum are correlated with this behavior. nih.gov Furthermore, rat models of autism have shown that prenatal exposure to lipopolysaccharide can decrease neurotensin levels and impair cognition, effects that can be reversed by certain treatments. biologists.com

Genetically Modified Animal Models

The development of genetically modified mice has revolutionized neurotensin research, allowing for precise investigation into the roles of the peptide and its specific receptor subtypes.

Neurotensin Gene Knockout Mice: Mice lacking the gene for neurotensin/neuromedin N (the precursor peptide) have been developed to study the function of endogenous neurotensin. nih.govjax.org Studies using these mice have explored neurotensin's role in the behavioral effects of drugs like cocaine. nih.gov Results from these models have suggested that endogenous neurotensin is not essential for many cocaine-mediated behaviors, although its absence may slightly prolong the drug's effects under certain conditions. nih.gov

Neurotensin Receptor Subtype Knockout Mice: Mice with targeted deletions of the NTS1 or NTS2 receptor genes have been critical in dissecting the specific functions of each receptor. mdpi.comeneuro.orgnih.gov NTS1 knockout mice exhibit a hyper-dopaminergic state and behavioral changes that resemble animal models of schizophrenia. frontiersin.orgnih.gov These mice have been used to demonstrate the importance of NTS1 in mediating the antipsychotic-like effects of neurotensin. mdpi.comfrontiersin.org Conversely, NTS2 knockout mice have been instrumental in showing the role of NTS2 in mediating thermal nociception (pain perception). researchgate.net Comparing these knockout strains has revealed that NTS1 and NTS2 often mediate distinct, and sometimes opposing, physiological effects. eneuro.orgnih.govresearchgate.net

Interactive Table: Key Findings from Neurotensin Knockout Mouse Models

| Model | Gene Deleted | Key Phenotype/Finding | Research Area |

|---|---|---|---|

| NT KO | Neurotensin/Neuromedin N nih.gov | Limited role for endogenous NT in cocaine reward. nih.gov | Addiction, Behavior nih.gov |

| NTS1 KO | Neurotensin Receptor 1 eneuro.org | Hyper-dopaminergic state, altered behavioral responses. frontiersin.orgnih.gov | Schizophrenia, Dopamine Regulation mdpi.comfrontiersin.org |

| NTS2 KO | Neurotensin Receptor 2 researchgate.net | Altered thermal pain perception. researchgate.net | Nociception, Pain researchgate.net |

| NTS3/Sortilin KO | Neurotensin Receptor 3 frontiersin.org | Increased brain neurotensin levels, weak nociception. frontiersin.org | Nociception, Peptide Regulation frontiersin.org |

Analytical and Imaging Techniques

A variety of sophisticated analytical and imaging techniques are employed to detect, quantify, and visualize neurotensin and its receptors in biological samples.

Analytical Techniques: Methods for quantifying neurotensin levels in tissues and fluids are crucial for correlating its concentration with physiological states.

Radioimmunoassay (RIA): A classic and sensitive method used to quantify neurotensin-like immunoreactivity in brain tissue extracts and other biological samples. nih.govacs.org